molecular formula C15H26O2 B072362 Linalyl isovalerate CAS No. 1118-27-0

Linalyl isovalerate

Cat. No. B072362
CAS RN: 1118-27-0
M. Wt: 238.37 g/mol
InChI Key: WCDGWAIZRYMVOW-UHFFFAOYSA-N
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Description

Linalyl Isovalerate has a stable, suave, fruity odor and a sweet, apple-like taste somewhat reminiscent of plum and peach . It is commonly used as a fragrance ingredient .


Synthesis Analysis

Linalyl Isovalerate may be synthesized from dehydrolinalool and isovaleric acid followed by hydrogenation. It can also be synthesized from linalool and isovaleric acid by azeotropic esterification .


Molecular Structure Analysis

The linear formula of Linalyl Isovalerate is (CH3)2CHCH2CO2C (CH=CH2) (CH3)CH2CH2CH=C (CH3)2. Its CAS Number is 1118-27-0 and it has a molecular weight of 238.37 .


Physical And Chemical Properties Analysis

Linalyl Isovalerate has a refractive index of n20/D 1.451 (lit.), a boiling point of 188 °C (lit.), and a density of 0.885 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fragrance Ingredient

Linalyl isovalerate is commonly used as a fragrance ingredient . It is used in various products to add a pleasant scent. This application is significant in industries such as cosmetics, personal care, and home care products.

Flavoring Agent

The compound is also used as a flavoring agent. It is added to processed food and beverages to enhance their taste . This makes it a valuable compound in the food industry.

Therapeutic Effects

Research has shown that linalool, a related compound, has physiological effects such as inducing calmness and enhancing sleep . While specific studies on Linalyl isovalerate are limited, it’s possible that it may have similar effects due to its structural similarity to linalool.

Aromatherapy

Given its pleasant scent and potential calming effects, Linalyl isovalerate may be used in aromatherapy. Aromatherapy uses aromatic compounds to promote health and well-being .

Research in Food Chemistry

Linalyl isovalerate has been studied in the field of food chemistry. For example, research has been conducted on the structure-odor relationships of linalool, linalyl acetate, and their corresponding oxygenated derivatives .

Chromatography

Linalyl isovalerate can be used in chromatography, a method used to separate mixtures. For instance, it has been used in the separation process on Newcrom R1 HPLC column .

Safety And Hazards

Linalyl Isovalerate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-7-15(6,10-8-9-12(2)3)17-14(16)11-13(4)5/h7,9,13H,1,8,10-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGWAIZRYMVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047160
Record name Linalyl isovalerate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a sweet, fruity citrusy odour
Record name Linalyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030428
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/77/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

188.00 °C. @ 760.00 mm Hg
Record name Linalyl isovalerate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in alcohol and oils, 1 ml in 5.5 to 7 ml 80% alcohol (in ethanol)
Record name Linalyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/77/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.888
Record name Linalyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/77/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Linalyl isovalerate

CAS RN

1118-27-0
Record name Linalyl isovalerate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl isovalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
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Record name Linalyl isovalerate
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Record name 1,5-dimethyl-1-vinylhex-4-enyl isovalerate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.964
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Record name LINALYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
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Record name Linalyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key findings from the safety assessment of Linalyl isovalerate?

A1: While the abstracts provided do not contain specific findings, they indicate that Linalyl isovalerate has undergone safety assessments. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment specifically for this compound []. This suggests that its use in fragrances is being evaluated for potential risks and impacts.

Q2: Where can I find more detailed information regarding the safety of Linalyl isovalerate as a fragrance ingredient?

A2: The RIFM report titled "RIFM fragrance ingredient safety assessment, Linalyl isovalerate, CAS Registry Number 1118-27-0" [] would likely contain comprehensive information about the safety profile of this compound. It is recommended to consult this report directly for detailed findings and conclusions.

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